molecular formula C16H20N4O2S2 B11388105 N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Cat. No.: B11388105
M. Wt: 364.5 g/mol
InChI Key: AXHHLZFWYGNNCC-UHFFFAOYSA-N
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Description

N-[5-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2,4,6-trimethylphenyl group, a carbamoyl group, and a thiadiazole ring, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

    Introduction of the 2,4,6-Trimethylphenyl Group: The 2,4,6-trimethylphenyl group can be introduced through a nucleophilic substitution reaction using 2,4,6-trimethylphenyl isocyanate.

    Formation of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the intermediate with an appropriate carbamoyl chloride.

    Final Coupling Reaction: The final step involves coupling the intermediate with propanamide under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction temperatures and times, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[5-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, block receptor binding, or interfere with cellular signaling pathways. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4,6-Trimethylphenyl)formamide: A related compound with a similar phenyl group but lacking the thiadiazole ring.

    2,4,6-Trimethylphenyl isocyanate: Another related compound used in the synthesis of the target compound.

    1,3,4-Thiadiazole-2-thiol: A precursor in the synthesis of the target compound.

Uniqueness

N-[5-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE is unique due to the combination of its structural features, including the 2,4,6-trimethylphenyl group, the carbamoyl group, and the thiadiazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H20N4O2S2

Molecular Weight

364.5 g/mol

IUPAC Name

N-[5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C16H20N4O2S2/c1-5-12(21)18-15-19-20-16(24-15)23-8-13(22)17-14-10(3)6-9(2)7-11(14)4/h6-7H,5,8H2,1-4H3,(H,17,22)(H,18,19,21)

InChI Key

AXHHLZFWYGNNCC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2C)C)C

Origin of Product

United States

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